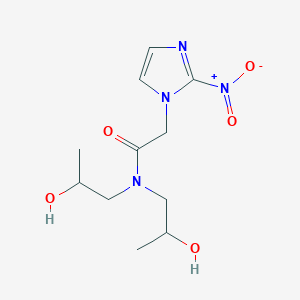

N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide

CAS No.: 81892-66-2

Cat. No.: VC18761565

Molecular Formula: C11H18N4O5

Molecular Weight: 286.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81892-66-2 |

|---|---|

| Molecular Formula | C11H18N4O5 |

| Molecular Weight | 286.28 g/mol |

| IUPAC Name | N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide |

| Standard InChI | InChI=1S/C11H18N4O5/c1-8(16)5-14(6-9(2)17)10(18)7-13-4-3-12-11(13)15(19)20/h3-4,8-9,16-17H,5-7H2,1-2H3 |

| Standard InChI Key | JKQPSNAIPWLHSV-UHFFFAOYSA-N |

| Canonical SMILES | CC(CN(CC(C)O)C(=O)CN1C=CN=C1[N+](=O)[O-])O |

Introduction

Chemical Structure and Properties

Molecular Architecture

N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide features a central acetamide group substituted with two 2-hydroxypropyl chains and a 2-nitroimidazole ring. The IUPAC name, N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide, reflects this structure, which is further validated by its Standard InChI key (JKQPSNAIPWLHSV-UH) . The nitroimidazole moiety is critical for its hypoxia-sensitive behavior, as the nitro group undergoes reduction in low-oxygen conditions, generating reactive intermediates .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS No. | 81892-66-2 |

| Molecular Formula | |

| Molecular Weight | 286.28 g/mol |

| SMILES | CC(CN(C(=O)Cn1ccnc1N+[O-])CC(O)C)O |

| LogP (Partition Coefficient) | 1.05 (estimated) |

The compound’s lipophilicity (logP ≈ 1.05) exceeds that of other hypoxia radiotracers like [18F]FMISO (logP = 0.4), enhancing its cellular uptake .

Synthesis and Characterization

Synthetic Pathways

The synthesis of N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide involves multi-step reactions to ensure high purity and yield. While exact proprietary methods are undisclosed, general approaches include:

-

Nitroimidazole Functionalization: Introducing the nitro group to the imidazole ring under controlled nitration conditions .

-

Acetamide Coupling: Reacting 2-nitroimidazole with chloroacetyl chloride, followed by substitution with bis(2-hydroxypropyl)amine .

-

Purification: Recrystallization from ether or ethanol to achieve pharmaceutical-grade purity.

Analytical Validation

Structural confirmation is achieved via nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography. While the crystal structure of this specific compound remains unreported, related nitroimidazole derivatives (e.g., bis(4-nitroimidazol-1-yl)methane) exhibit planar nitroimidazole rings and stable crystallographic configurations .

Mechanism of Action

Hypoxia-Selective Activation

In hypoxic tissues, the nitro group () undergoes enzymatic reduction to form reactive nitro radical anions (). These intermediates further reduce to nitroso () and hydroxylamine (-\text{NHOH) species, which covalently bind to cellular macromolecules (e.g., DNA, proteins), inducing cytotoxic effects . This mechanism parallels that of PET radiotracers like [18F]FBNA, which leverage nitroimidazole reduction for hypoxia imaging .

Pharmacokinetics

The compound’s 2-hydroxypropyl groups enhance solubility, facilitating systemic distribution. In vivo studies of analogous compounds, such as N-bis(2-hydroxypropyl)nitrosamine (BHP), reveal preferential accumulation in nasal, pulmonary, and hepatic tissues, though direct data for this compound remain limited .

Applications in Oncology and Imaging

Hypoxia Imaging

N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide derivatives, such as [18F]FBNA, serve as PET radiotracers for non-invasive hypoxia detection. Key advantages include:

-

Stability: Resistant to degradation in saline and serum for >6 hours .

-

Hypoxia Specificity: In vitro assays demonstrate 3–5-fold higher uptake in hypoxic gastric cancer cells (AGS, MKN45) compared to normoxic conditions .

Table 2: Comparison of Hypoxia Radiotracers

| Radiotracer | logP | Target Specificity | Clinical Status |

|---|---|---|---|

| [18F]FBNA | 1.05 | High | Preclinical |

| [18F]FMISO | 0.40 | Moderate | Approved |

| [18F]FAZA | -0.40 | Low | Experimental |

Future Directions

-

Clinical Translation: Expedite FDA/EMA approvals for [18F]FBNA-based PET imaging.

-

Therapeutic Hybrids: Develop conjugates with chemotherapeutics (e.g., doxorubicin) for targeted drug delivery.

-

Toxicology Profiling: Conduct GLP-compliant studies to assess long-term safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume